

A Comparative Guide to the Bioactive Lipids: 15-KETE and 15-keto-PGF2 α

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 15-KETE

Cat. No.: B15553358

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

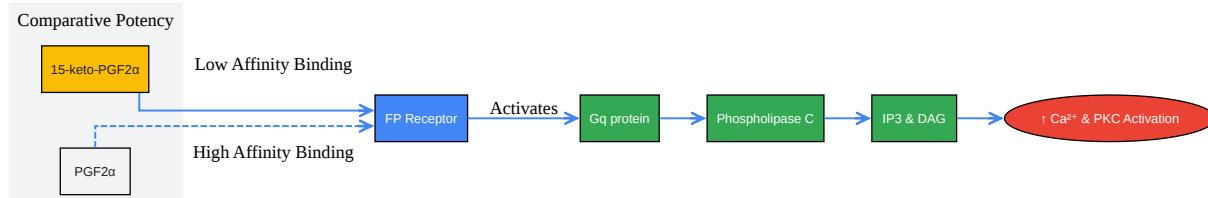
This guide provides a detailed comparison of the differential effects of two bioactive lipid metabolites: 15-keto-eicosatetraenoic acid (**15-KETE**) and 15-keto-prostaglandin F2 α (15-keto-PGF2 α). While both are products of enzymatic oxidation, their known biological activities and signaling pathways diverge significantly, presenting distinct profiles for therapeutic consideration. This document summarizes their known effects, presents available quantitative data, and provides detailed experimental protocols for the key assays cited.

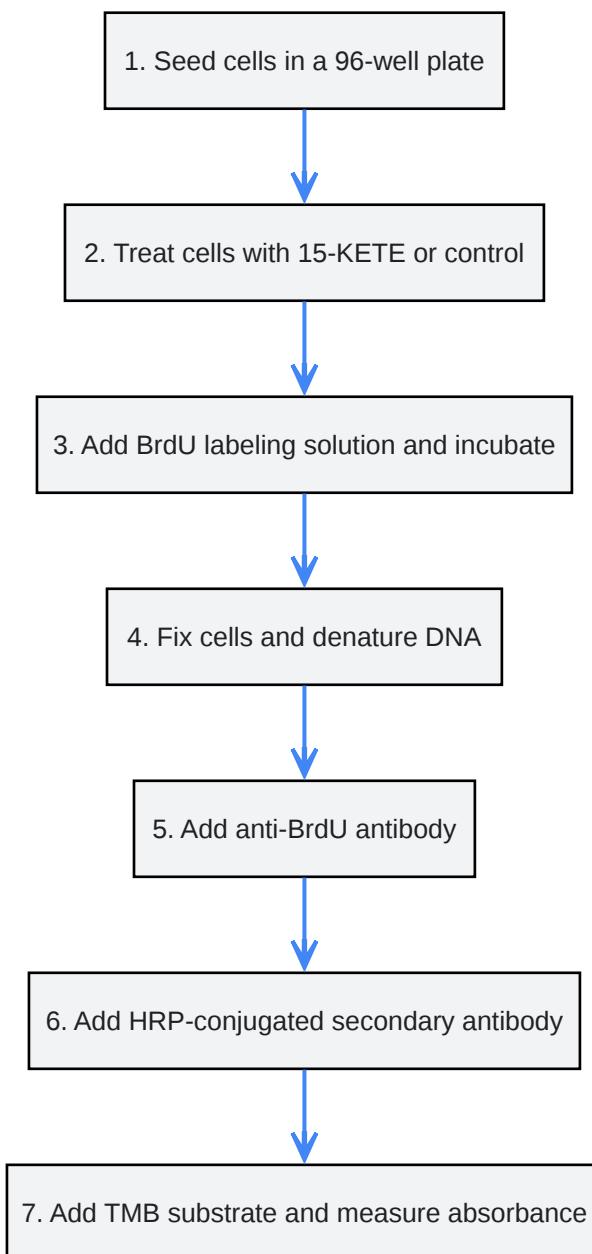
Summary of Biological Activities

Feature	15-KETE (15-keto-eicosatetraenoic acid)	15-keto-PGF2 α (15-keto-prostaglandin F2 α)
Primary Source	Metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE) via 15-hydroxyprostaglandin dehydrogenase (15-PGDH). [1] [3]	Metabolite of Prostaglandin F2 α (PGF2 α) via 15-hydroxyprostaglandin dehydrogenase (15-PGDH). [2]
Known Receptors	Protease-Activated Receptor 2 (PAR-2). [1]	Prostaglandin F Receptor (FP Receptor). [4]
Primary Signaling Pathway	Activates the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. [1] [4]	Primarily acts as a less potent agonist at the FP receptor compared to PGF2 α . [4]
Key Biological Effects	- Promotes proliferation of pulmonary artery endothelial and smooth muscle cells. [1] [4] - Implicated in hypoxia-induced pulmonary vascular remodeling. [1] [4]	- Significantly less active than PGF2 α in reducing intraocular pressure. [2] - Functions as a pheromone in some fish species. [2]

Quantitative Comparison of Biological Activity

Direct comparative studies on the potency of **15-KETE** and 15-keto-PGF2 α are limited. The following table presents available quantitative data for each compound and its primary biological target.


Compound	Biological Target/Assay	Quantitative Data	Reference
15-KETE	Promotion of pulmonary artery smooth muscle cell proliferation	Data on specific EC50 values for 15-KETE are not readily available in the reviewed literature. However, its activity is linked to the activation of the ERK1/2 pathway and PAR-2. [1]	[1]
15-keto-PGF2 α	Affinity for PGF2 α Receptors (Bovine Corpus Luteum)	~100-fold lower affinity compared to PGF2 α . [4]	[4]
15-keto-PGF2 α	Reduction of Intraocular Pressure (Rabbit)	10-fold less active than PGF2 α . [2]	[2]


Signaling Pathways

The signaling pathways initiated by **15-KETE** and 15-keto-PGF2 α are distinct, reflecting their interaction with different receptor systems.

15-KETE Signaling Pathway

15-KETE has been shown to exert its proliferative effects through the activation of the ERK1/2 signaling cascade, with evidence also pointing to the involvement of PAR-2.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cloud-clone.com [cloud-clone.com]
- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [³H]2-furoyl-LIGRL-NH₂, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 and F2 α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Bioactive Lipids: 15-KETE and 15-keto-PGF2 α]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553358#differential-effects-of-15-kete-and-15-keto-pgf2alpha>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com